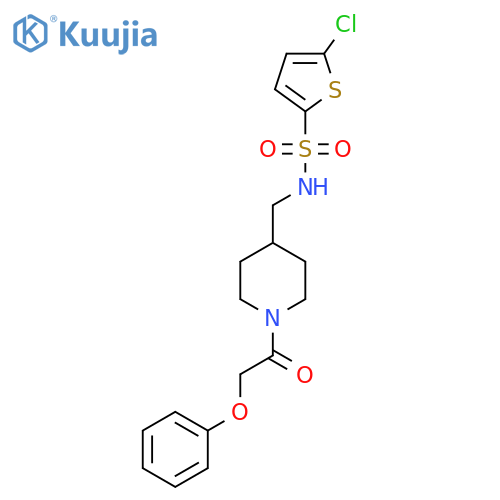

Cas no 1235332-47-4 (5-chloro-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}thiophene-2-sulfonamide)

5-chloro-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}thiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 5-chloro-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}thiophene-2-sulfonamide

- 5-chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide

- VU0629859-1

- AKOS024490360

- 5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

- 1235332-47-4

- CCG-355772

- F5017-1823

- 5-chloro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide

-

- インチ: 1S/C18H21ClN2O4S2/c19-16-6-7-18(26-16)27(23,24)20-12-14-8-10-21(11-9-14)17(22)13-25-15-4-2-1-3-5-15/h1-7,14,20H,8-13H2

- InChIKey: UMEAYRZCSKVEAX-UHFFFAOYSA-N

- SMILES: ClC1=CC=C(S1)S(NCC1CCN(C(COC2C=CC=CC=2)=O)CC1)(=O)=O

計算された属性

- 精确分子量: 428.0631272g/mol

- 同位素质量: 428.0631272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 27

- 回転可能化学結合数: 7

- 複雑さ: 585

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 112Ų

- XLogP3: 3.8

5-chloro-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}thiophene-2-sulfonamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5017-1823-20mg |

5-chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide |

1235332-47-4 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5017-1823-100mg |

5-chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide |

1235332-47-4 | 100mg |

$248.0 | 2023-09-10 | ||

| Life Chemicals | F5017-1823-10μmol |

5-chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide |

1235332-47-4 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5017-1823-2mg |

5-chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide |

1235332-47-4 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5017-1823-10mg |

5-chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide |

1235332-47-4 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5017-1823-75mg |

5-chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide |

1235332-47-4 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F5017-1823-20μmol |

5-chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide |

1235332-47-4 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5017-1823-3mg |

5-chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide |

1235332-47-4 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5017-1823-25mg |

5-chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide |

1235332-47-4 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5017-1823-4mg |

5-chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide |

1235332-47-4 | 4mg |

$66.0 | 2023-09-10 |

5-chloro-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}thiophene-2-sulfonamide 関連文献

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

5-chloro-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}thiophene-2-sulfonamideに関する追加情報

Research Update on 5-chloro-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}thiophene-2-sulfonamide (CAS: 1235332-47-4)

Recent studies on the compound 5-chloro-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}thiophene-2-sulfonamide (CAS: 1235332-47-4) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This sulfonamide derivative has garnered attention due to its unique structural features and biological activities, particularly in the context of enzyme inhibition and therapeutic applications. The compound's molecular framework, which integrates a piperidine ring, a phenoxyacetyl group, and a thiophene sulfonamide moiety, suggests a versatile pharmacophore capable of interacting with diverse biological targets.

One of the key areas of investigation has been the compound's role as a selective inhibitor of carbonic anhydrases (CAs), a family of enzymes implicated in various physiological and pathological processes. Recent in vitro studies have demonstrated that 5-chloro-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}thiophene-2-sulfonamide exhibits nanomolar affinity for specific CA isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumors. This selectivity profile positions the compound as a potential anticancer agent, with researchers exploring its ability to disrupt pH regulation in tumor microenvironments and enhance the efficacy of conventional chemotherapies.

In addition to its anticancer potential, recent pharmacological evaluations have revealed the compound's anti-inflammatory properties. Mechanistic studies indicate that it modulates the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to inflammatory responses. These findings suggest potential applications in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. However, further in vivo studies are required to validate these effects and assess the compound's safety profile.

The synthesis and optimization of 5-chloro-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}thiophene-2-sulfonamide have also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, with particular emphasis on the stereoselective introduction of the piperidin-4-ylmethyl group. Advanced analytical techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize the compound and its intermediates, ensuring reproducibility and quality control in preclinical studies.

Despite these promising developments, challenges remain in the translational development of this compound. Pharmacokinetic studies have identified limitations in oral bioavailability, prompting investigations into prodrug strategies and formulation enhancements. Additionally, structure-activity relationship (SAR) studies are ongoing to refine the compound's selectivity and potency while minimizing off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progression of this compound into clinical trials, particularly for oncology and inflammation-related indications.

In conclusion, 5-chloro-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}thiophene-2-sulfonamide represents a multifaceted therapeutic agent with significant potential in chemical biology and drug discovery. Its dual mechanisms of action, targeting both enzymatic and signaling pathways, underscore its versatility. Future research should prioritize translational studies to bridge the gap between preclinical findings and clinical applications, ultimately unlocking its full therapeutic value.

1235332-47-4 (5-chloro-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}thiophene-2-sulfonamide) Related Products

- 66754-13-0(D-Trimannuronic acid)

- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)

- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)

- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)

- 1214102-07-4(tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate)

- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)

- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)

- 2171213-34-4((2R)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid)

- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)

- 1251634-82-8(N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)